molecular formula C78H113GaN16O20S2 B133431 Dfo-sms CAS No. 151956-24-0

Dfo-sms

Cat. No. B133431
CAS RN: 151956-24-0
M. Wt: 1726.9 g/mol
InChI Key: RTRNGKJCEFNFNZ-ZQSXMSGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dfo-sms, also known as Desferrioxamine mesylate, is a synthetic iron chelator that is widely used in scientific research. It has been shown to have a wide range of applications in both in vitro and in vivo experiments.

Mechanism of Action

Dfo-sms works by binding to iron ions and removing them from biological systems. It forms a stable complex with iron, which is then excreted from the body. This compound has a high affinity for iron and can remove iron from various sources, including ferritin, transferrin, and hemosiderin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce iron-induced oxidative stress in various cell types. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Dfo-sms has several advantages for lab experiments. It is a well-characterized compound that is readily available. This compound is also relatively inexpensive compared to other iron chelators. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, this compound may have off-target effects that need to be considered.

Future Directions

There are several future directions for research on Dfo-sms. One area of interest is the development of more potent and selective iron chelators. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Conclusion:
This compound is a synthetic iron chelator that has been extensively used in scientific research. It has a wide range of applications in both in vitro and in vivo experiments. This compound works by binding to iron ions and removing them from biological systems. It has several advantages for lab experiments, but there are also some limitations to consider. Future research on this compound will likely focus on developing more potent and selective iron chelators and exploring its potential applications in various disease states.

Synthesis Methods

Dfo-sms is synthesized from Dfo-smsine B, which is obtained from Streptomyces pilosus. Dfo-smsine B is reacted with methanesulfonic acid to produce this compound. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Dfo-sms has been extensively used in scientific research as an iron chelator. It has been shown to be effective in preventing iron-induced oxidative damage in various cell types. This compound has also been used to study the role of iron in various biological processes such as cell proliferation, differentiation, and apoptosis. In addition, this compound has been used in animal models to study the effects of iron overload and iron deficiency.

properties

CAS RN

151956-24-0

Molecular Formula

C78H113GaN16O20S2

Molecular Weight

1726.9 g/mol

IUPAC Name

N-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide;gallium-68(3+)

InChI

InChI=1S/C78H113N16O20S2.Ga/c1-50(96)62(47-95)88-77(110)64-49-116-115-48-63(76(109)86-60(44-54-25-11-5-12-26-54)74(107)87-61(45-55-46-83-57-28-14-13-27-56(55)57)75(108)85-58(29-15-16-36-79)72(105)91-71(51(2)97)78(111)90-64)89-73(106)59(43-53-23-9-4-10-24-53)84-68(102)31-30-65(99)80-37-18-7-21-41-93(113)70(104)35-33-67(101)82-39-19-8-22-42-94(114)69(103)34-32-66(100)81-38-17-6-20-40-92(112)52(3)98;/h4-5,9-14,23-28,46,50-51,58-64,71,83,95-97H,6-8,15-22,29-45,47-49,79H2,1-3H3,(H,80,99)(H,81,100)(H,82,101)(H,84,102)(H,85,108)(H,86,109)(H,87,107)(H,88,110)(H,89,106)(H,90,111)(H,91,105);/q-3;+3/i;1-2

InChI Key

RTRNGKJCEFNFNZ-ZQSXMSGHSA-N

Isomeric SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[68Ga+3]

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)C)[O-])[O-])[O-])C(=O)NC(CO)C(C)O)O.[Ga+3]

synonyms

desferrioxamine B-succinyl-phenylalanine(1)-octreotide
DFO-SMS
gallium (67)-DFO-SMS
gallium (68)-DFO-SMS
SDZ 216-927
SDZ-216-927

Origin of Product

United States

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